molecular formula C13H14ClN3O2S B15187159 1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- CAS No. 110579-13-0

1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-

Cat. No.: B15187159
CAS No.: 110579-13-0
M. Wt: 311.79 g/mol
InChI Key: RWVFBZFPAZVDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a 2-chloroethylthio group, a methyl group, a nitro group, and a phenylmethyl group attached to the imidazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or ultrasonic irradiation. These methods enhance reaction rates, improve yields, and reduce the use of hazardous solvents . For example, the use of ionic liquids as catalysts can facilitate the one-step synthesis of imidazole derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloroethyl group can produce a variety of substituted imidazoles .

Scientific Research Applications

1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 2-methyl-4-nitro-1-(phenylmethyl)-: Lacks the chloroethylthio group, resulting in different chemical properties.

    1H-Imidazole, 5-((2-bromoethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-: Contains a bromoethylthio group instead of a chloroethylthio group, affecting its reactivity.

Uniqueness

1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- is unique due to the presence of the chloroethylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

110579-13-0

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

1-benzyl-5-(2-chloroethylsulfanyl)-2-methyl-4-nitroimidazole

InChI

InChI=1S/C13H14ClN3O2S/c1-10-15-12(17(18)19)13(20-8-7-14)16(10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

RWVFBZFPAZVDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)SCCCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.